

Optimizing Pump Speed Control with Deltasol Controllers: A Technical Support Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Deltasol*

Cat. No.: *B1594966*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **Deltasol** controllers for precise pump speed management in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of pump speed control on a **Deltasol** controller?

A1: Pump speed control on a **Deltasol** controller, primarily designed for solar thermal systems, modulates the pump's flow rate to optimize heat transfer. By adjusting the pump speed, the controller aims to maintain a set temperature difference (ΔT) between the heat source (collector) and the heat sink (store), ensuring efficient energy transfer.

Q2: What are the different pump control types available on **Deltasol** controllers?

A2: **Deltasol** controllers like the **DeltaSol® CS/2** offer several pump control types. The selection depends on the type of pump being used. For instance, some controllers provide options for standard pumps without speed control as well as for high-efficiency pumps requiring specific signal types.^[1]

Q3: Can I manually override the pump speed?

A3: Yes, most **Deltasol** controllers feature a manual operation mode. In this mode, you can typically set the pump to run at 100% speed for testing and maintenance purposes. However,

normal automatic operation is not possible while in manual mode.[2][3]

Q4: What is the purpose of the minimum pump speed setting (nMN)?

A4: The minimum pump speed setting (nMN) defines the lowest operational speed for the pump.[2][4] This is crucial to prevent the pump from stalling and to ensure a minimum flow rate is maintained when the system is active. The factory setting for this parameter is often around 30%. [1][2][5]

Q5: When should I set the pump speed to 100%?

A5: The pump speed should be set to 100% when non-speed-controlled components, such as auxiliary relays or valves, are connected to the pump output.[2][6][7] This ensures these devices receive full power and operate correctly.

Troubleshooting Guide

Issue 1: Pump is not running or cycling intermittently.

Possible Causes and Solutions:

- Incorrect Manual Mode Setting: Ensure the controller is in "Auto" mode for automatic operation. "Max" or manual mode will force the pump to run at 100% speed continuously.[3]
- Sensor Faults: A faulty or disconnected temperature sensor can prevent the controller from accurately determining the temperature difference required to activate the pump. Check sensor connections and look for error codes on the display.[8] The controller display may show flashing sensor symbols or an error code if a fault is detected.[1]
- Temperature Difference Not Met: The pump will only activate when the switch-on temperature difference (ΔT on or DT O) between the collector and store sensors is reached. [6] Verify that this setpoint is appropriate for your experimental setup.
- Power Supply Issues: Check for blown fuses or issues with the power supply to the controller and the pump.[7]

Issue 2: Pump speed is erratic or does not match the expected output.

Possible Causes and Solutions:

- Incorrect Pump Type Selection: Ensure the correct pump control type is selected in the controller settings to match the specifications of your pump (e.g., standard vs. high-efficiency pump).[1] Some high-efficiency pumps may require a VBus®/PWM adapter for proper speed control.[2][9]
- Minimum Pump Speed (nMN) Too High or Low: An incorrectly set minimum pump speed can lead to erratic behavior. The factory default is typically 30%, but this may need adjustment based on your specific pump and system.[1][5]
- Electromagnetic Interference: Strong electromagnetic fields can interfere with the controller's function.[2][6] Ensure the controller and sensor cables are not routed near high-power cables or other sources of electromagnetic interference.

Issue 3: System is overheating or not reaching the target temperature.

Possible Causes and Solutions:

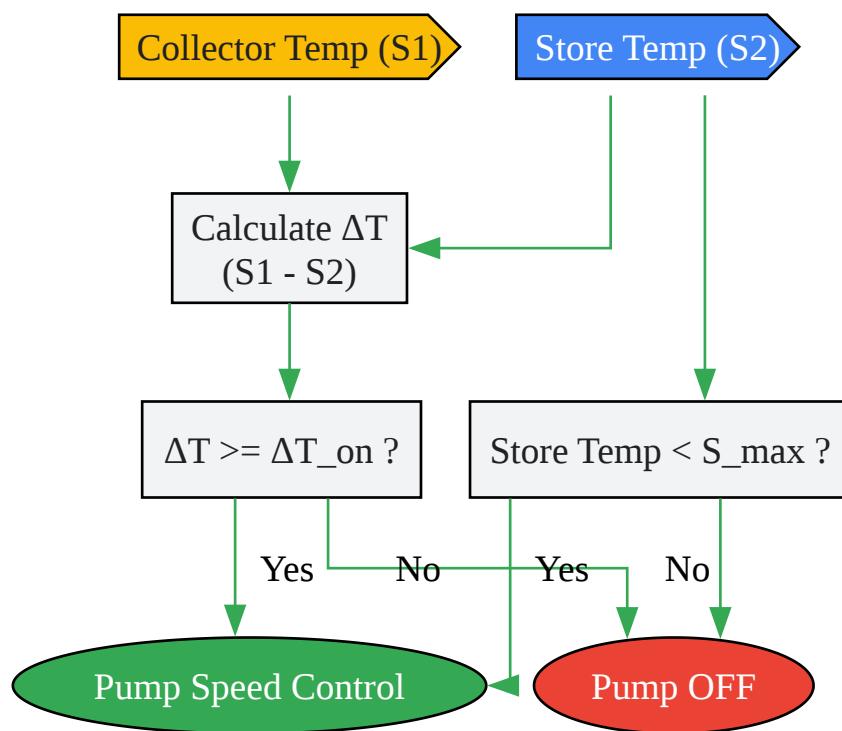
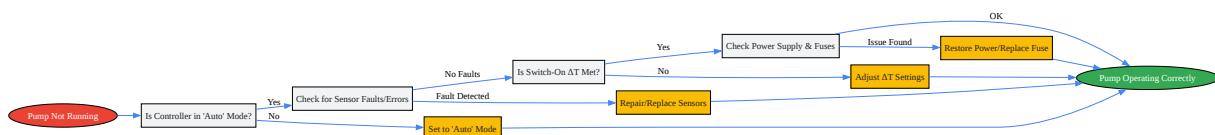
- Improper ΔT Settings: The switch-on (DT O) and switch-off (DT F) temperature differences are critical for optimal performance. If the DT O is too high, the pump may not start soon enough. If the DT F is too low, the pump may run unnecessarily, leading to cooling of the store.[2]
- Maximum Store Temperature (S MX) Reached: The controller will stop the pump to prevent the store from exceeding the set maximum temperature (S MX).[2][4] Check this setting to ensure it is not prematurely halting the heating process.
- Incorrect Sensor Placement: The accuracy of the temperature sensors is dependent on their placement. Ensure they are securely mounted and in the correct locations to measure the true collector and store temperatures.

Quantitative Data Summary

Parameter	Description	Typical Adjustment Range	Factory Default	Reference
nMN	Minimum Pump Speed	30% – 100%	30%	[1] [2] [5]
DT O	Switch-on Temperature Difference	1.0 – 20.0 K	6.0 K	[10]
DT F	Switch-off Temperature Difference	0.5 – 19.5 K	4.0 K	[2]
S MX	Maximum Store Temperature	4 – 95 °C	60 °C	[1] [2]
EM	Collector Emergency Shutdown Temperature	110 – 200 °C	140 °C	[10]

Experimental Protocols

Protocol 1: Commissioning and Basic Pump Function Test



- Safety First: Disconnect the controller from the power supply before making any wiring changes.[\[2\]](#)
- Sensor and Pump Connection: Connect the temperature sensors and the pump to the appropriate terminals on the **Deltasol** controller as per the manufacturer's manual.
- Power On: Reconnect the power supply. The controller will go through an initialization phase.[\[5\]](#)[\[11\]](#)

- Enter Manual Mode: Access the controller's menu and switch the pump relay to manual or "Max" mode.[3]
- Verify Pump Operation: The pump should now be running at 100% speed. This confirms that the pump is correctly wired and functional.
- Return to Automatic Mode: Set the pump relay back to "Auto" mode for normal operation.[3]

Protocol 2: Setting Key Pump Speed Control Parameters

- Access Adjustment Menu: Enter the adjustment menu on the **Deltasol** controller. This may require pressing and holding a specific button.[5]
- Set Minimum Pump Speed (nMN): Navigate to the nMN setting. Adjust the value based on your pump's specifications. For pumps that are not speed-controlled, set this to 100%.[4][5]
- Set Temperature Differences (DT O and DT F): Adjust the switch-on (DT O) and switch-off (DT F) temperature differences to match the requirements of your experiment.
- Set Maximum Store Temperature (S MX): Define the maximum allowable temperature for your storage vessel to prevent overheating.[5]
- Save Settings: Exit the menu and save the new parameter settings.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. RESOL DELTASOL CS/2 OWNER'S MANUAL Pdf Download | ManualsLib [manualslib.com]
- 2. resol.de [resol.de]
- 3. enerworks.com [enerworks.com]
- 4. mhgheating.co.uk [mhgheating.co.uk]
- 5. Redirecting... [resol.de]
- 6. resol.de [resol.de]
- 7. apricus.com [apricus.com]
- 8. Troubleshooting - Resol DeltaSol BS Plus Manual [Page 21] | ManualsLib [manualslib.com]
- 9. modularhydraulics.com [modularhydraulics.com]
- 10. RESOL DELTASOL BS MANUAL Pdf Download | ManualsLib [manualslib.com]
- 11. solarhotwaterrepairsqld.com.au [solarhotwaterrepairsqld.com.au]
- To cite this document: BenchChem. [Optimizing Pump Speed Control with Deltasol Controllers: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594966#optimizing-pump-speed-control-with-a-deltasol-controller>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com